
Glyco-amphetamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glyco-amphetamine, also known as N-(alpha-Methylphenethyl)-D-Glucopyranosylamine, is a compound that combines the stimulant properties of amphetamine with the glycosylation of glucose. This unique structure allows it to interact with various biological systems in distinctive ways. This compound is of interest in both scientific research and potential therapeutic applications due to its multifaceted effects on the central nervous system and metabolic pathways .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of glyco-amphetamine typically involves the glycosylation of amphetamine. One common method is the reaction of amphetamine with a glucosyl donor under acidic or enzymatic conditions. The reaction can be catalyzed by glycosyltransferases or chemical catalysts to facilitate the formation of the glycosidic bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation processes using bioreactors equipped with immobilized enzymes. These methods ensure high yield and purity of the product. The reaction conditions are optimized to maintain the stability of both the amphetamine and glucose moieties .
化学反応の分析
Types of Reactions: Glyco-amphetamine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the phenyl ring or the amine group, leading to the formation of hydroxylated or nitroso derivatives.
Reduction: The nitroso derivatives can be reduced back to the amine form under specific conditions.
Substitution: The amine group can undergo substitution reactions with various electrophiles, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include hydroxylated derivatives, nitroso compounds, and N-substituted glyco-amphetamines .
科学的研究の応用
Based on the search results, "glyco-amphetamine" is not the correct term. The correct term is PEGyAMPH, which is a PEGylated amphetamine . PEGyAMPH is created by attaching polyethylene glycol (PEG) polymer chains to amphetamine . This process, known as PEGylation, increases the hydrodynamic size of the molecule, preventing it from crossing the blood-brain barrier .
Scientific Research Applications of PEGyAMPH
- Obesity Treatment: PEGyAMPH protects against obesity in mice without the typical behavioral effects of amphetamines, such as decreased appetite or increased locomotor activity . It increases sympathetic-stimulated fat breakdown (lipolysis) and thermogenesis (heat production), burning calories stored in fat . Unlike amphetamines, PEGyAMPH does not raise core body temperature because it promotes vasodilation, allowing for higher heat dissipation .
- Safer Alternative to Traditional Amphetamines: PEGyAMPH offers advantages over traditional amphetamine treatments for weight loss . Because it cannot cross the blood-brain barrier, it is not addictive and does not affect cardiovascular function, avoiding the negative side effects associated with amphetamines .
- Improved Blood Glucose Levels: PEGyAMPH improves blood glucose levels in mice by increasing insulin sensitivity, preventing hyperinsulinemia, a condition that precedes type 2 diabetes . It reduces obesity with a similar size-effect to amphetamine but increases energy expenditure instead of overriding caloric intake .
- Mechanism of Action: Research indicates that the effect of PEGyAMPH is mainly mediated by the β2-adrenoceptor (ADRB2), which facilitates the activation of peripheral sympathetic neurons . These neurons can trigger fat burning when stimulated .
Key advantages of PEGyAMPH over traditional amphetamine treatments
Supporting Studies
- A study in Nature Medicine demonstrated that some macrophages express the transporter for noradrenaline, and the loss of function of this transporter in macrophages outside the brain protects against obesity . This finding led to the development of PEGyAMPH to generate anti-obesity effects pharmacologically .
- Research has shown that cardiovascular adverse effects of amphetamines, such as tachycardia and increased blood pressure, can be arrested by adding PEG polymer chains to amphetamine . This modification prevents the drug from acting centrally in the brain .
- Studies using genetic sympathectomy and pharmacology have confirmed that the anti-obesity effects of PEGyAMPH are mainly mediated by the β2 adrenoceptor . The activation of this receptor promotes vasodilation and increases heat dissipation, normalizing core body temperature during increased thermogenesis .
作用機序
Glyco-amphetamine exerts its effects through multiple mechanisms:
Central Nervous System: It stimulates the release of neurotransmitters such as dopamine and norepinephrine by interacting with their respective transporters. .
Metabolic Pathways: The glycosylation of amphetamine allows it to interact with glucose transporters and enzymes involved in glucose metabolism, potentially influencing insulin sensitivity and energy homeostasis
類似化合物との比較
Glyco-amphetamine can be compared with other similar compounds such as:
Amphetamine: The parent compound, known for its stimulant effects on the central nervous system.
Methamphetamine: A more potent stimulant with higher abuse potential.
Methylphenidate: A stimulant used in the treatment of ADHD, with a different mechanism of action.
Ephedrine: A naturally occurring compound with stimulant and sympathomimetic effects .
Uniqueness: this compound’s uniqueness lies in its glycosylation, which modifies its pharmacokinetic and pharmacodynamic properties, potentially reducing its abuse potential while retaining its therapeutic effects .
特性
分子式 |
C15H23NO5 |
---|---|
分子量 |
297.35 g/mol |
IUPAC名 |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(1-phenylpropan-2-ylamino)oxane-3,4,5-triol |
InChI |
InChI=1S/C15H23NO5/c1-9(7-10-5-3-2-4-6-10)16-15-14(20)13(19)12(18)11(8-17)21-15/h2-6,9,11-20H,7-8H2,1H3/t9?,11-,12-,13+,14-,15?/m1/s1 |
InChIキー |
SGWHGUIQACNBIX-XPMBSJARSA-N |
異性体SMILES |
CC(CC1=CC=CC=C1)NC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
正規SMILES |
CC(CC1=CC=CC=C1)NC2C(C(C(C(O2)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。